4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
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Overview
Description
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is a key protein involved in the regulation of serotonin levels in the brain. This compound has attracted significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the inhibition of the serotonin transporter (this compound), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting this compound, this compound increases the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and other neuropsychiatric symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the serotonin transporter. This compound has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and other neuropsychiatric symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is its potency and selectivity as a serotonin transporter inhibitor. This makes it a valuable tool for studying the role of serotonin in various neuropsychiatric disorders. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of focus is the development of more potent and selective serotonin transporter inhibitors that can be used as potential therapeutics for neuropsychiatric disorders. Another area of interest is the investigation of the potential interactions between this compound and other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Synthesis Methods
The synthesis of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-fluoroaniline with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazinecarbothioamide to yield the final product.
Scientific Research Applications
The scientific research application of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is primarily focused on its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. This compound has been shown to be a potent and selective inhibitor of the serotonin transporter, which is a key protein involved in the regulation of serotonin levels in the brain.
properties
IUPAC Name |
4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-5-4-6-15(13-14)20-18(23)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOVKKMYBMIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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